molecular formula C19H13Cl2N5O3 B2842902 5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide CAS No. 941971-18-2

5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide

Cat. No.: B2842902
CAS No.: 941971-18-2
M. Wt: 430.25
InChI Key: LLLDRWBHCACPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H13Cl2N5O3 and its molecular weight is 430.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide (CAS Number: 941971-18-2) is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, anticancer properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H13Cl2N5O3, with a molecular weight of 430.2 g/mol. The compound features multiple functional groups that contribute to its biological activity, including chloro and methoxy substituents.

PropertyValue
Molecular FormulaC19H13Cl2N5O3
Molecular Weight430.2 g/mol
CAS Number941971-18-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are critical pathways in cancer biology.

Research indicates that compounds within this class can induce cell cycle arrest and apoptosis in various cancer cell lines by modulating signaling pathways associated with cell growth and survival. For instance, studies have demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives can significantly increase apoptosis markers such as caspase-3 levels in breast cancer cell lines, suggesting a potent anticancer mechanism .

Anticancer Properties

Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines:

  • In Vitro Studies :
    • The compound has shown promising results in inhibiting the growth of several cancer cell lines, including breast (MDA-MB-468) and renal carcinoma cells. In one study, it was found to significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest at the S phase .
    • The National Cancer Institute (NCI) has evaluated similar compounds against a panel of 60 human tumor cell lines, revealing broad-spectrum anticancer activity .
  • Mechanistic Insights :
    • The compound induces G0/G1 phase arrest in the cell cycle while promoting apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 1: Antiproliferative Activity

A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antiproliferative effects against the NCI 60 human tumor cell line panel. Compound 12b (a derivative closely related to our target compound) demonstrated an increase in total apoptosis by 18.98-fold compared to control cells .

Case Study 2: Cell Cycle Arrest

In another investigation focusing on renal carcinoma cells treated with related pyrazolo compounds, significant G0/G1 phase arrest was observed. Treated cells showed increased accumulation in the G0/G1 phase from 57.08% in control to over 84% in treated groups .

Properties

IUPAC Name

5-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O3/c1-29-16-6-5-12(21)8-14(16)18(27)24-25-10-22-17-15(19(25)28)9-23-26(17)13-4-2-3-11(20)7-13/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLDRWBHCACPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.